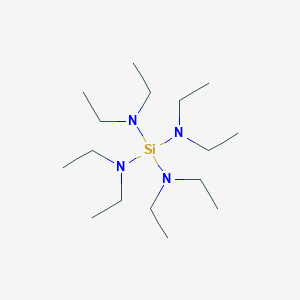
Malononitrile, (4-ethoxy-3-methoxybenzylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Malononitrile and its derivatives are known for their wide applications in the synthesis of pharmaceuticals, pesticides, fungicides, solvato-chromic dyes, and organic semiconductors. The unique reactivity of malononitrile allows for its extensive use in organic chemistry, often surpassing other CH-acids like malonic and cyanoacetic esters in utility .
Synthesis Analysis
The synthesis of malononitrile derivatives can be performed under solvent and catalyst-free conditions, as demonstrated by the condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes. This process yields 2-amino-3-cyano-4H-chromene and quinoline derivatives, respectively. The reaction pathway can be monitored by IR spectral measurements, and the structure of the products confirmed by various spectroscopic methods . Additionally, (ethoxymethylene)malononitrile reacts with different hydroxy compounds to produce a variety of heterocyclic systems, such as pyranoquinolines and benzopyranopyridines, which can be further modified through hydrolysis, dealkylation, and decarboxylation reactions .
Molecular Structure Analysis
The molecular structure of the condensation products of malononitrile with salicylaldehydes has been confirmed to be (2-amino-3-cyano-4H-chromene-4-yl)malononitrile, rather than the previously reported benzofuran-2-carbonitrile. This was established using FT-IR, MS, 1H, 13C NMR, and single crystal and powder X-ray diffraction .
Chemical Reactions Analysis
Malononitrile derivatives participate in a variety of chemical reactions. For instance, (ethoxymethylene)malononitrile can react with hydroxy compounds to form fused heterocyclic systems. The versatility of these reactions is highlighted by the synthesis of different pyrano and pyridine fused rings, which can be further transformed into other structures through subsequent chemical reactions .
Physical and Chemical Properties Analysis
Substituted malononitriles exhibit diverse biological activities. For example, ethoxymethylene-malononitrile has been shown to retard the growth of carcinoma in mice, indicating that the structural properties of these compounds play a significant role in their biological action. This effect is distinct from the release of cyanide, as neither sodium cyanide nor malononitrile itself showed any growth retardation on the tumors tested . Furthermore, the synthesis of alkoxybenzylidene derivatives of malononitrile dimer has been achieved in water using a nonionic surfactant. These derivatives exhibit solid-state fluorescence, with emission maxima ranging from 491 to 560 nm, depending on the number and position of alkoxy groups .
Wissenschaftliche Forschungsanwendungen
Cancer Research
- Tumor Growth Inhibition : Substituted malononitriles, including ethoxymethylene-malononitrile, have shown effects in retarding the growth of transplanted tumors in mice. This suggests potential therapeutic applications for certain types of cancer (Gal, Fung, & Greenberg, 1952).
Chemical Synthesis
- Cyanation Reactions : Malononitrile has been employed as a cyanating agent in Cu-mediated decarboxylative cyanations, showcasing an economical method for synthesizing aryl nitriles from simple raw materials (Fu et al., 2020).
- Polycondensation : The polycondensation of malononitrile with various compounds has been explored, revealing its utility in creating polymers with potential applications in materials science (Kawabata, Matsubara, & Yamashita, 1973).
Sensor Technology
- Detection of Cyanide : Malononitrile derivatives have been developed as chromogenic chemosensors for the selective detection of cyanide in water, demonstrating high sensitivity and potential for environmental monitoring (Schramm, Menger, & Machado, 2016).
Fluorescence Studies
- Photoacid and ICT Probe : 2-(4-Hydroxybenzylidene)malononitrile acts as a photoacid and intramolecular charge transfer (ICT) probe, offering insights into solvent-specific ground state proton transfer processes. This highlights its potential in studying solvation dynamics (Panja, 2020).
- Fluorescence Switching : The study of 2-(4-(Diphenylamino)-2-methoxybenzylidene) malononitrile revealed external stimulus-mediated reversible phase changes and fluorescence switching, indicating applications in developing optical materials and sensors (Hariharan, Moon, & Anthony, 2015).
Eigenschaften
IUPAC Name |
2-[(4-ethoxy-3-methoxyphenyl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-3-17-12-5-4-10(7-13(12)16-2)6-11(8-14)9-15/h4-7H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNNTPFLKFAPCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C#N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169250 |
Source


|
| Record name | Malononitrile, (4-ethoxy-3-methoxybenzylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Malononitrile, (4-ethoxy-3-methoxybenzylidene)- | |
CAS RN |
17229-42-4 |
Source


|
| Record name | Malononitrile, (4-ethoxy-3-methoxybenzylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017229424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malononitrile, (4-ethoxy-3-methoxybenzylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














